

# YPC-22026: A Novel ZNF143 Inhibitor Inducing Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YPC-22026 |           |
| Cat. No.:            | B14749190 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

YPC-22026 is a novel small molecule inhibitor of the zinc-finger protein 143 (ZNF143), a transcription factor implicated in cancer cell survival and resistance to anticancer drugs. As a metabolically stable derivative of its predecessor YPC-21661, YPC-22026 demonstrates significant anti-tumor activity both in vitro and in vivo. This technical guide provides a comprehensive overview of YPC-22026, with a particular focus on its effects on apoptosis and the cell cycle. Detailed experimental protocols and quantitative data are presented to support its mechanism of action as a promising therapeutic agent in oncology.

## Introduction

Zinc-finger protein 143 (ZNF143) is a critical transcription factor that governs the expression of a suite of genes essential for cell cycle progression, DNA repair, and the inhibition of apoptosis. Elevated expression of ZNF143 has been correlated with poor clinical outcomes in several cancer types, making it a compelling target for novel anticancer therapies. **YPC-22026** has emerged as a potent and selective inhibitor of ZNF143, offering a new strategy to combat tumor growth by disrupting these fundamental cellular processes. This document details the molecular mechanism of **YPC-22026**, its impact on cancer cells, and the methodologies used to elucidate its function.



## **Mechanism of Action: Inhibition of ZNF143**

**YPC-22026** exerts its anticancer effects by directly inhibiting the transcriptional activity of ZNF143. By doing so, it downregulates the expression of key ZNF143 target genes, including:

- RAD51: A crucial component of the homologous recombination machinery for DNA repair.
- PLK1 (Polo-like kinase 1): A key regulator of multiple stages of mitosis.
- Survivin: A member of the inhibitor of apoptosis (IAP) family of proteins.

The suppression of these genes by **YPC-22026** culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G2/M phase.



Click to download full resolution via product page

Caption: Signaling pathway of YPC-22026 action.

## **Quantitative Data**

The following tables summarize the in vitro and in vivo activity of YPC-22026.



Table 1: In Vitro Cytotoxicity of YPC-22026

| Cell Line | Cancer Type        | IC50 (μmol/L) |
|-----------|--------------------|---------------|
| HCT116    | Colon Carcinoma    | 0.33[1]       |
| PC-3      | Prostate Carcinoma | 0.66[1]       |

Table 2: Inhibition of ZNF143 Activity by YPC-22026

| Assay                            | IC50 (μmol/L) |
|----------------------------------|---------------|
| ZNF143 Luciferase Reporter Assay | 9.0[1]        |

Table 3: In Vivo Antitumor Activity of YPC-22026 in

**HCT116 Xenograft Model** 

| Treatment Group (mg/kg) | Inhibition Rate (%) on Day 22 |
|-------------------------|-------------------------------|
| 50                      | 40.8[1]                       |
| 100                     | 56.1[1]                       |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### **Cell Culture**

HCT116 and PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and maintained in a humidified incubator at 37°C with 5% CO2.

## **Luciferase Reporter Gene Assay**

- PC-3 cells were stably transfected with a pGL3-SBSx2-Luc reporter plasmid containing two ZNF143 binding sites or a pGL3 control vector.
- Transfected cells were seeded in 96-well plates.
- After 24 hours, cells were treated with varying concentrations of YPC-22026.



• Following a 16-hour incubation, luciferase activity was measured using a luminometer.



Click to download full resolution via product page

Caption: Luciferase reporter assay workflow.

## **Cell Viability (MTT) Assay**

HCT116 and PC-3 cells were seeded in 96-well plates.



- After 24 hours, cells were treated with a serial dilution of YPC-22026.
- Following a 72-hour incubation, MTT reagent was added to each well and incubated for 4 hours.
- The resulting formazan crystals were dissolved in DMSO.
- Absorbance was measured at 570 nm using a microplate reader.

## **Cell Cycle Analysis**

- HCT116 cells were treated with YPC-22026 for 24 hours.
- Cells were harvested, washed with PBS, and fixed in 70% ethanol.
- Fixed cells were treated with RNase A and stained with propidium iodide.
- Cell cycle distribution was analyzed by flow cytometry.



Click to download full resolution via product page

Caption: Cell cycle analysis workflow.



## In Vivo Xenograft Model

- HCT116 cells were subcutaneously implanted into the flank of athymic nude mice.
- When tumors reached a volume of 100-200 mm<sup>3</sup>, mice were randomized into control and treatment groups.
- YPC-22026 (50 or 100 mg/kg) or vehicle was administered intraperitoneally daily.
- Tumor volume and body weight were measured regularly.
- After 22 days, mice were euthanized, and tumors were excised for further analysis.

### Conclusion

**YPC-22026** is a promising ZNF143 inhibitor with demonstrated preclinical efficacy. Its ability to induce apoptosis and cell cycle arrest in cancer cells by downregulating key survival and proliferation genes highlights its potential as a valuable therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further research and development of **YPC-22026** and other ZNF143-targeting compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YPC-22026: A Novel ZNF143 Inhibitor Inducing Apoptosis and Cell Cycle Arrest]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14749190#ypc-22026-and-its-effects-on-apoptosis-and-the-cell-cycle]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com